Cas no 2228454-25-7 (2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride)

2-(2,4-Dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a pyrrole-substituted ethane backbone. This compound is of interest in medicinal chemistry and chemical biology due to its potential as a reactive warhead in covalent inhibitor design. The sulfonyl fluoride moiety offers selective reactivity with nucleophilic residues, such as serine or threonine, enabling targeted protein modification. Its pyrrole ring may contribute to enhanced binding interactions in hydrophobic pockets. The compound’s stability under physiological conditions makes it suitable for probing enzyme active sites or developing activity-based probes. Its structural features provide a balance between reactivity and selectivity, making it a valuable tool for studying protein-ligand interactions.
2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride structure
2228454-25-7 structure
商品名:2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride
CAS番号:2228454-25-7
MF:C8H12FNO2S
メガワット:205.249784469604
CID:5963594
PubChem ID:165636347

2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride
    • EN300-1988996
    • 2228454-25-7
    • インチ: 1S/C8H12FNO2S/c1-6-5-10-7(2)8(6)3-4-13(9,11)12/h5,10H,3-4H2,1-2H3
    • InChIKey: UBBKKCPZTANQCI-UHFFFAOYSA-N
    • ほほえんだ: S(CCC1C(C)=CNC=1C)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 205.05727796g/mol
  • どういたいしつりょう: 205.05727796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 260
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 58.3Ų

2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1988996-10g
2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride
2228454-25-7
10g
$6205.0 2023-09-16
Enamine
EN300-1988996-5.0g
2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride
2228454-25-7
5g
$4184.0 2023-06-02
Enamine
EN300-1988996-0.05g
2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride
2228454-25-7
0.05g
$1212.0 2023-09-16
Enamine
EN300-1988996-5g
2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride
2228454-25-7
5g
$4184.0 2023-09-16
Enamine
EN300-1988996-1g
2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride
2228454-25-7
1g
$1442.0 2023-09-16
Enamine
EN300-1988996-0.5g
2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride
2228454-25-7
0.5g
$1385.0 2023-09-16
Enamine
EN300-1988996-0.25g
2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride
2228454-25-7
0.25g
$1328.0 2023-09-16
Enamine
EN300-1988996-0.1g
2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride
2228454-25-7
0.1g
$1269.0 2023-09-16
Enamine
EN300-1988996-1.0g
2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride
2228454-25-7
1g
$1442.0 2023-06-02
Enamine
EN300-1988996-2.5g
2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride
2228454-25-7
2.5g
$2828.0 2023-09-16

2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride 関連文献

2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluorideに関する追加情報

Introduction to 2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride (CAS No. 2228454-25-7)

2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound, identified by the CAS number 2228454-25-7, belongs to the class of sulfonyl fluorides, which are widely recognized for their versatility in synthetic chemistry and medicinal applications. The presence of a pyrrole ring with dimethyl substitutions enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

The structure of 2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride features a sulfonyl fluoride group attached to an ethyl chain, which is further linked to a 2,4-dimethylpyrrole ring. This arrangement imparts specific electronic and steric characteristics that make it particularly useful in various chemical transformations. The pyrrole ring, a five-membered heterocycle containing nitrogen, is known for its ability to participate in hydrogen bonding and metal coordination, which are critical factors in drug design and catalysis.

In recent years, the pharmaceutical industry has seen a surge in the development of novel compounds derived from heterocyclic structures, including pyrroles. 2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride has been explored as a key intermediate in the synthesis of bioactive molecules. Its sulfonyl fluoride moiety is particularly interesting because it can undergo various transformations such as nucleophilic substitution reactions, which are pivotal in constructing complex organic frameworks. These reactions are often employed in the development of new drugs and agrochemicals.

One of the most compelling aspects of 2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride is its potential application in medicinal chemistry. Researchers have leveraged its structural features to develop inhibitors targeting various biological pathways. For instance, sulfonyl fluorides have been shown to exhibit inhibitory effects on enzymes involved in inflammation and cancer progression. The dimethylpyrrole ring enhances binding affinity by providing steric hindrance and electronic interactions with biological targets, making this compound a promising candidate for further investigation.

The synthesis of 2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed fluorination have been particularly effective in constructing the desired sulfonyl fluoride group. These methods align with the growing trend toward sustainable and efficient synthetic routes in chemical manufacturing.

Recent studies have highlighted the role of sulfonyl fluorides as versatile tools in drug discovery. Their ability to act as leaving groups or intermediates in nucleophilic substitutions makes them invaluable in constructing complex molecular architectures. The pyrrole-based derivatives, such as 2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride, have been investigated for their potential to modulate enzyme activity and cellular processes. This has led to their incorporation into various drug candidates that are currently undergoing preclinical evaluation.

The chemical reactivity of 2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride extends beyond pharmaceutical applications. It has also been explored in materials science and catalysis. The sulfonyl fluoride group can be converted into other functional moieties through selective reactions, enabling the creation of novel polymers and coordination complexes. These applications underscore the broad utility of this compound and its derivatives.

In conclusion, 2-(2,4-dimethyl-1H-pyrrol-3-yl)ethane-1-sulfonyl fluoride (CAS No. 2228454-25-7) represents a significant advancement in synthetic chemistry and medicinal research. Its unique structural features make it a valuable intermediate for developing bioactive molecules with potential therapeutic applications. As research continues to uncover new synthetic strategies and biological functions, this compound is poised to play an increasingly important role in the chemical industry.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量